Bis(bromopropyl) chloroethyl phosphate
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Overview
Description
Bis(bromopropyl) chloroethyl phosphate: is an organophosphorus compound with the molecular formula C8H16Br2ClO4P and a molar mass of 402.45 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(bromopropyl) chloroethyl phosphate typically involves the reaction of phosphorus oxychloride with 3-bromopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(bromopropyl) chloroethyl phosphate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form phosphates with higher oxidation states, often using oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxypropyl chloroethyl phosphate or aminopropyl chloroethyl phosphate .
Oxidation Products: Higher oxidation state phosphates such as phosphoric acid derivatives .
Scientific Research Applications
Chemistry: Bis(bromopropyl) chloroethyl phosphate is used as a flame retardant in various polymeric materials due to its ability to inhibit combustion .
Biology and Medicine: In biological research, it is used to study the effects of organophosphorus compounds on enzyme activity and cellular processes .
Industry: The compound is utilized in the production of flame-retardant coatings and materials, enhancing the safety of consumer products .
Mechanism of Action
The mechanism by which bis(bromopropyl) chloroethyl phosphate exerts its effects involves the interaction with cellular enzymes and proteins . The compound can inhibit enzyme activity by phosphorylating active sites, leading to altered cellular functions . This mechanism is similar to other organophosphorus compounds that target enzymes involved in neurotransmission .
Comparison with Similar Compounds
- Tris(2-chloroethyl) phosphate
- Bis(2-chloroethyl) phosphate
- Tris(1-chloro-2-propyl) phosphate
Uniqueness: Bis(bromopropyl) chloroethyl phosphate is unique due to the presence of bromine atoms, which enhance its flame-retardant properties compared to similar compounds that contain chlorine atoms . This makes it particularly effective in applications requiring high levels of fire resistance .
Properties
CAS No. |
63039-25-8 |
---|---|
Molecular Formula |
C8H16Br2ClO4P |
Molecular Weight |
402.44 g/mol |
IUPAC Name |
bis(3-bromopropyl) 2-chloroethyl phosphate |
InChI |
InChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-5-11)14-7-2-4-10/h1-8H2 |
InChI Key |
HZZSYAYGZVNQDB-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(OCCCBr)OCCCl)CBr |
Origin of Product |
United States |
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